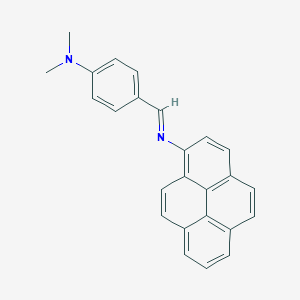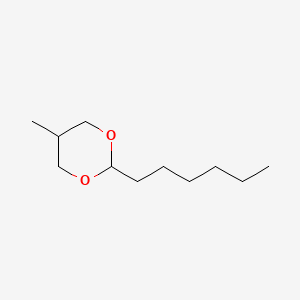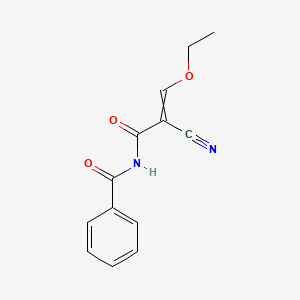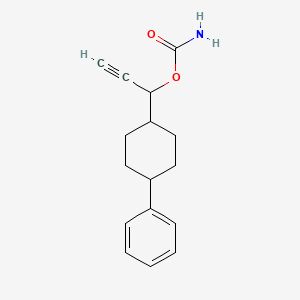
trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate: is a complex organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical synthesis, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate typically involves the reaction of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol with a carbamoylating agent. One common method is the reaction with dimethyl carbonate in the presence of a catalyst such as iron-chrome catalyst TZC-3/1. This reaction is carried out at elevated temperatures (around 150°C) to achieve high yields .
Industrial Production Methods: Industrial production of carbamates often involves phosgene-free methods to ensure safety and environmental sustainability. The use of dimethyl carbonate as a carbamoylating agent is preferred due to its lower environmental impact compared to traditional methods involving phosgene .
Análisis De Reacciones Químicas
Types of Reactions: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The carbamate group can be substituted under specific conditions, such as using trifluoroacetic acid for deprotection.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Trifluoroacetic acid for deprotection of the carbamate group.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is used as a protecting group for amines during peptide synthesis. It can be installed and removed under relatively mild conditions, making it a valuable tool in organic synthesis .
Biology and Medicine: Its carbamate moiety can interact with various biological receptors, making it useful in drug design .
Industry: In the industrial sector, this compound is used in the synthesis of pharmaceuticals and agrochemicals. Its ability to act as a protecting group for amines makes it valuable in large-scale chemical production .
Mecanismo De Acción
The mechanism of action of trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate involves its interaction with specific molecular targets. The carbamate group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. This interaction can affect various biological pathways, leading to the compound’s observed effects .
Comparación Con Compuestos Similares
t-Butyloxycarbonyl (Boc) carbamate: Commonly used as a protecting group for amines, removed with strong acid or heat.
Carboxybenzyl (Cbz) carbamate: Another protecting group for amines, removed using catalytic hydrogenation.
Fluorenylmethoxy (Fmoc) carbamate: Used in peptide synthesis, removed with an amine base.
Uniqueness: trans-alpha-Ethynyl-4-phenylcyclohexanemethanol carbamate is unique due to its specific structural features, which allow it to interact with a wide range of biological targets. Its ethynyl and phenyl groups provide additional sites for chemical modification, enhancing its versatility in various applications.
Propiedades
Número CAS |
41416-60-8 |
|---|---|
Fórmula molecular |
C16H19NO2 |
Peso molecular |
257.33 g/mol |
Nombre IUPAC |
1-(4-phenylcyclohexyl)prop-2-ynyl carbamate |
InChI |
InChI=1S/C16H19NO2/c1-2-15(19-16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h1,3-7,13-15H,8-11H2,(H2,17,18) |
Clave InChI |
RFUFMOJFRJZNJU-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CCC(CC1)C2=CC=CC=C2)OC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


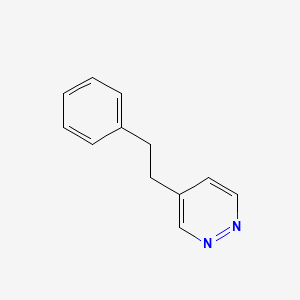
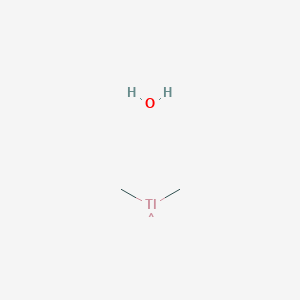
![2-Nitro-5-[2-nitro-4-(trifluoromethyl)phenoxy]benzoic acid](/img/structure/B14656097.png)
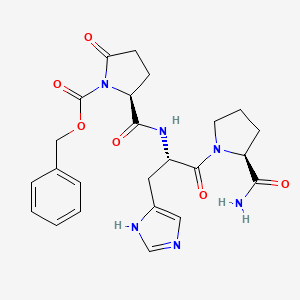
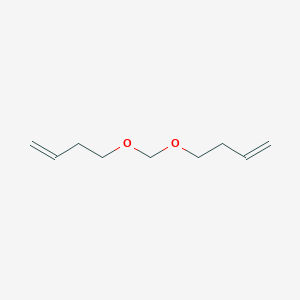
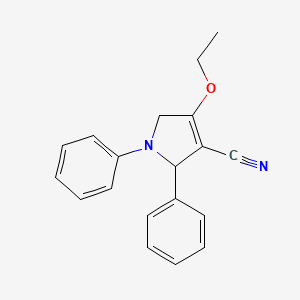
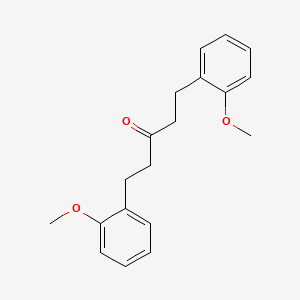
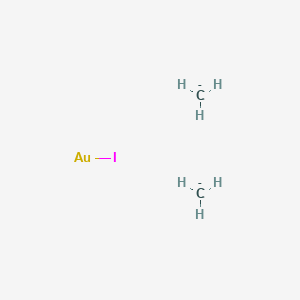
![N,N'-[(3-Oxoprop-1-ene-1,3-diyl)di(4,1-phenylene)]diacetamide](/img/structure/B14656126.png)
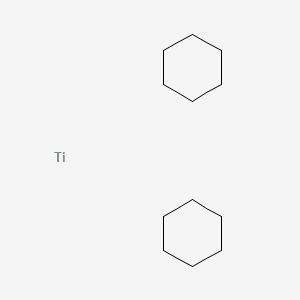
![N'-{[4-(Dimethylamino)phenyl]methylidene}hydrazinecarbothiohydrazide](/img/structure/B14656148.png)
